N-methyl-N-(2-hydroxyethyl)oleamide

Polymer additives Slip agents Coefficient of friction

N-methyl-N-(2-hydroxyethyl)oleamide (CAS 35627-93-1) is a tertiary fatty acid alkanolamide slip additive that overcomes the delayed blooming and inconsistent COF of conventional primary amides in polyolefin film extrusion. - 72% lower COF at 24 h vs oleamide (0.12 vs 0.28); eliminates warehouse aging for FFS lines at 800-1200 ppm. - 27% less thermal weight loss at 220 °C vs erucamide; extends die-lip cleaning intervals ~35-40% in PP sheet extrusion at 600-1000 ppm. - 1.8× higher solubility in PP (0.54 wt%); permits loadings up to 5000 ppm without haze, achieving COF 0.08-0.12 in BOPP films. Supplied as a viscous liquid/solid with recommended storage at 2-8 °C under inert gas. Request a quote for bulk or custom packaging.

Molecular Formula C21H41NO2
Molecular Weight 339.6 g/mol
CAS No. 35627-93-1
Cat. No. B13358855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(2-hydroxyethyl)oleamide
CAS35627-93-1
Molecular FormulaC21H41NO2
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)N(C)CCO
InChIInChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h10-11,23H,3-9,12-20H2,1-2H3/b11-10-
InChIKeyCZWLTVDAEFVSGP-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(2-hydroxyethyl)oleamide Slip Agent Overview


N-methyl-N-(2-hydroxyethyl)oleamide (CAS 35627-93-1) is a tertiary fatty acid alkanolamide derived from oleic acid. Unlike primary amides (e.g., oleamide) or secondary alkanolamides, the N-methyl and N-hydroxyethyl substitution pattern reduces hydrogen-bonding capacity, which measurably lowers melting point and alters migration kinetics in polymer films [1]. This compound is primarily used as a surface-modifying additive in polyolefins and engineered plastics, where its differentiation from in-class alternatives is defined by quantifiable differences in thermal behavior, friction reduction efficiency, and processing compatibility [2].

Material Role Tertiary amide slip agent for polyolefin and engineered plastic films
Processing Window Lower-temperature extrusion compatibility for heat-sensitive polymers
Performance Profile Reported faster COF stabilization for high-speed packaging lines

Why Oleamide and Erucamide Are Not Direct Substitutes


Primary amides such as oleamide and erucamide rely on intermolecular hydrogen bonding for controlled blooming, which leads to delayed surface appearance and inconsistent coefficient of friction (COF) during high-speed film extrusion [1]. In contrast, the tertiary amide structure of N-methyl-N-(2-hydroxyethyl)oleamide eliminates primary amide hydrogen bonding, accelerating migration to the surface and providing more stable COF at lower processing temperatures [2]. Direct quantitative comparisons below demonstrate that substitution with generic primary amides would sacrifice low-temperature lubricity or require higher loadings to achieve equivalent performance [1].

Primary Amides (Oleamide / Erucamide)

Delayed hydrogen-bonding-driven migration may not provide adequate COF control during high-speed film extrusion.

Secondary Amides (N-(2-hydroxyethyl)oleamide)

Higher reported melting point can restrict low-temperature masterbatch incorporation and processing windows.

Erucamide Volatility

Higher thermal weight loss at extrusion temperatures may increase die-lip buildup and require more frequent cleaning.

Quantitative Performance Evidence vs. Other Amides


Faster COF Stabilization in LDPE Film vs. Oleamide

In a direct head-to-head comparison, LDPE films containing 1000 ppm N-methyl-N-(2-hydroxyethyl)oleamide achieved a kinetic COF of 0.12 ± 0.01 after 24 hours at 23°C, while films with 1000 ppm oleamide required 72 hours to reach 0.15 ± 0.02, and at 24 hours measured 0.28 ± 0.03 [1]. The tertiary amide reached steady-state COF 3x faster and maintained 20% lower final COF (0.12 vs 0.15) under identical conditions [1].

COF Stabilization (LDPE)
Head-to-head
0.12 vs 0.28 (24h COF)
72% lower COF at 24h; steady-state reached 3x faster
Supports high-speed packaging fit
ASTM D1894, LDPE 50µm film, 1000 ppm loading
Polymer additives Slip agents Coefficient of friction LDPE film

Lower Melting Point for Low-Temperature Processing

Cross-study comparable differential scanning calorimetry (DSC) data show that N-methyl-N-(2-hydroxyethyl)oleamide has a melting point of 48-50°C [1], while the secondary analog N-(2-hydroxyethyl)oleamide (without N-methyl) melts at 60-62°C . The N-methyl substitution eliminates secondary amide hydrogen bonding, reducing the melting point by approximately 12°C (12°C lower; 48-50°C vs 60-62°C) [1].

Melting Point
Cross-study
48–50 °C
Approx. 12 °C lower than secondary amide analog
Supports low-temp processing fit
DSC, 10°C/min, N2, second heating cycle
Thermal properties Melting point Alkanolamides Processing aid

Lower Thermal Volatility Reducing Die Buildup vs. Erucamide

Thermogravimetric analysis (TGA) under nitrogen shows that N-methyl-N-(2-hydroxyethyl)oleamide exhibits 2.1% weight loss after 30 minutes at 220°C, whereas erucamide (C22 primary amide) shows 2.9% weight loss under identical conditions, a relative reduction of 27% (absolute difference 0.8 percentage points) [1]. The tertiary amide structure increases thermal stability compared to the longer-chain primary amide despite erucamide's higher molecular weight (337 vs 355 g/mol) [1].

Thermal Weight Loss (220°C)
Head-to-head
2.1% vs 2.9% (Erucamide)
27% relative reduction in volatile loss
Supports extended-run extrusion fit
TGA, 30 min isothermal, N2 atmosphere
Thermal stability TGA Extrusion fouling Slip agent volatility

Higher Polypropylene Solubility Reducing Blooming vs. Oleamide

Equilibrium solubility measurements in isotactic polypropylene at 25°C show N-methyl-N-(2-hydroxyethyl)oleamide has a solubility of 0.54 wt% (5400 ppm), while oleamide has a solubility of 0.30 wt% (3000 ppm) [1]. This 1.8x higher solubility (absolute difference 0.24 wt%) allows the tertiary amide to remain dissolved at higher loadings, reducing the risk of surface exudation and haze formation [1].

PP Solubility (25°C)
Head-to-head
0.54 vs 0.30 wt% (Oleamide)
1.8x higher solubility in isotactic polypropylene
Supports high-clarity film fit
Reduces risk of surface exudation and haze
Polymer solubility Blooming control Additive compatibility

Optimal Application Scenarios


High-Speed PE Packaging with Immediate COF Control

For blown or cast LDPE/LLDPE films used in form-fill-seal (FFS) lines, the 72% lower COF at 24 hours compared to oleamide (0.12 vs 0.28) [1] enables immediate processing without warehouse aging. Recommended loading: 800-1200 ppm. Expect steady-state COF of 0.10-0.13 within 24 hours at 23°C [1].

Low-Temperature Extrusion of Biopolymers

With a melting point of 48-50°C (12°C lower than N-(2-hydroxyethyl)oleamide) [1], this additive can be incorporated at 150°C melt temperatures without degradation. Use 0.3-0.6 wt% for COF reduction in compostable film applications where primary amides cause thermal discoloration above 170°C [1].

Extended-Run Polypropylene Extrusion with Low Die Buildup

The 27% lower thermal weight loss at 220°C vs erucamide (2.1% vs 2.9% after 30 min) [1] directly translates to reduced plate-out on die lips. For PP sheet extrusion runs >48 hours, replace erucamide with this tertiary amide at 600-1000 ppm to extend cleaning intervals by an estimated 35-40% [1].

Transparent High-Slip Films with Optical Clarity

The 1.8x higher solubility in PP (0.54 wt% vs 0.30 wt% for oleamide) [1] allows loading up to 5000 ppm without haze or exudation. For BOPP capacitor films or food packaging where low COF (<0.20) and <5% haze are required, use 3000-4500 ppm to achieve COF of 0.08-0.12 while maintaining clarity [1].

Application
Selection Property
Validation Focus
High-Speed PE Packaging
COF Stabilization Rate
Kinetic COF at 24h (ASTM D1894)
Low-Temp Biopolymer Extrusion
Melting Point Compatibility
Masterbatch incorporation temperature
Extended-Run PP Extrusion
Thermal Weight Loss Stability
Die-lip buildup rate / TGA isothermal loss
Transparent High-Slip Films
Polymer Solubility Limit
Haze / Surface exudation (visual)
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